3-(Oxolan-3-yl)propane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

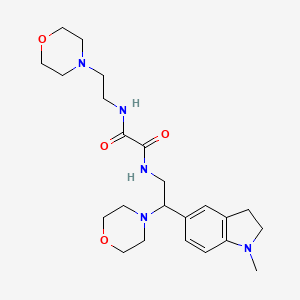

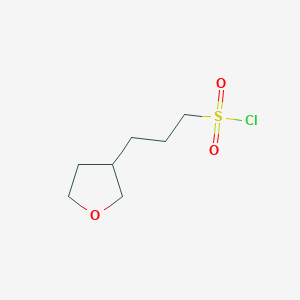

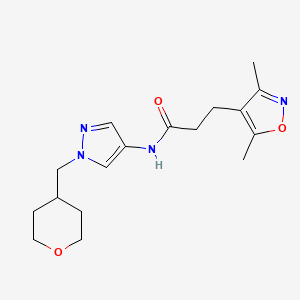

3-(Oxolan-3-yl)propane-1-sulfonyl chloride is an organic compound with the chemical formula C7H13ClO3S . It has a molecular weight of 212.7 . The compound appears as a liquid .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The Standard InchI is InChI=1S/C7H13ClO3S/c8-12(9,10)5-1-2-7-3-4-11-6-7/h7H,1-6H2 . The SMILES representation is C1COCC1CCCS(=O)(=O)Cl .Scientific Research Applications

Antimicrobial and Antifungal Activities

3-(Oxolan-3-yl)propane-1-sulfonyl chloride, as a chemical intermediate, plays a role in synthesizing sulfonate derivatives with antimicrobial properties. In a study, it was used to introduce sulfopropyl groups into heterocyclic molecules, resulting in compounds with significant activity against various bacteria and fungi. Compounds like 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate demonstrated high antimicrobial efficacy (Fadda, El-Mekawy, & AbdelAal, 2016).

Synthesis and Chemical Reactions

This compound is useful in synthesizing various chemical compounds. For example, it was utilized in the creation of hydroxyalkanesulfonyl chlorides, which are crucial for different chemical reactions like cyclizations and reactions with tertiary amines (King & Rathore, 1987). Additionally, this chemical has been involved in the preparation of hydroxyethanesulfonyl chloride, a unique compound that is both an alcohol and a sulfonyl chloride (King & Hillhouse, 1983).

Polymer and Surfactant Synthesis

This compound is also significant in the field of polymer and surfactant synthesis. It has been used for the functionalization of dyes, polymers, nucleosides, and proteins to enhance their hydrophilicity, and is instrumental in creating various classes of surfactants (Sikervar, 2014). Furthermore, it plays a role in the synthesis of nucleophilic sulfoalkylation reagents, enhancing the hydrophilicity of polymers and proteins (Adamczyk, Chen, & Mattingly, 2001).

Catalytic Applications

In catalysis, this compound has shown potential in facilitating various chemical reactions. For instance, graphene oxide anchored sulfonic acid, synthesized using this compound, demonstrated high catalytic activity in the synthesis of carbonitriles under specific conditions (Zhang et al., 2016).

Electrochemical Applications

In electrochemistry, poly(zwitterionic liquids) functionalized with materials like this compound have been used for detecting dopamine at low concentrations, showcasing its utility in sensitive biochemical detections (Mao et al., 2016).

Safety and Hazards

properties

IUPAC Name |

3-(oxolan-3-yl)propane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c8-12(9,10)5-1-2-7-3-4-11-6-7/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMARWMNQCLLNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride](/img/structure/B2417696.png)

![4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2417701.png)

![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2417702.png)

![1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2417707.png)

![tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B2417713.png)

![[2-(2-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2417715.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2417716.png)